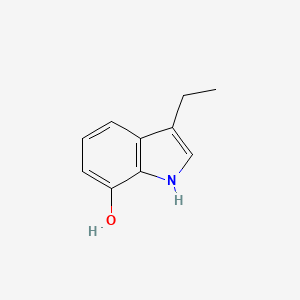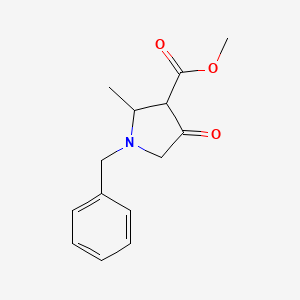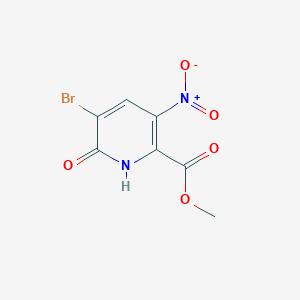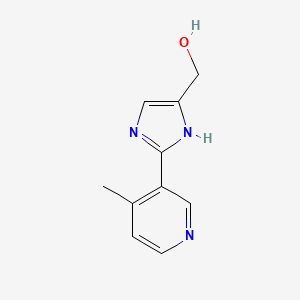![molecular formula C9H14N3Na2O14P3 B13698492 sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B13698492.png)
sodium,[[[(2R,3S,4R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cytidine-5’-triphosphate disodium salt, also known by its MDL number MFCD00078193, is a nucleoside triphosphate with a pyrimidine ring. It is a crucial component in the synthesis of RNA and plays a significant role in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cytidine-5’-triphosphate disodium salt can be synthesized through enzymatic phosphorylation of cytidine monophosphate (CMP) using cytidine monophosphate kinase and nucleoside diphosphate kinase. The reaction conditions typically involve the presence of adenosine triphosphate (ATP) as a phosphate donor and magnesium ions as cofactors .
Industrial Production Methods
Industrial production of cytidine-5’-triphosphate disodium salt often involves microbial fermentation processes. Specific strains of bacteria or yeast are genetically engineered to overproduce cytidine triphosphate, which is then extracted and purified through various chromatographic techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Cytidine-5’-triphosphate disodium salt undergoes several types of chemical reactions, including:
Phosphorylation: It acts as a phosphate donor in various biochemical reactions.
Hydrolysis: It can be hydrolyzed to cytidine diphosphate (CDP) and inorganic phosphate.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the synthesis of RNA.
Common Reagents and Conditions
Phosphorylation: Requires ATP and magnesium ions.
Hydrolysis: Typically occurs under acidic or enzymatic conditions.
Substitution: Often involves nucleophilic agents and specific enzymes.
Major Products Formed
Phosphorylation: Produces cytidine diphosphate and adenosine diphosphate.
Hydrolysis: Results in cytidine diphosphate and inorganic phosphate.
Substitution: Leads to the formation of RNA strands.
Applications De Recherche Scientifique
Cytidine-5’-triphosphate disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of nucleic acids and nucleotides.
Biology: Plays a role in the study of RNA synthesis and function.
Medicine: Investigated for its potential in antiviral and anticancer therapies.
Industry: Utilized in the production of RNA-based products and as a biochemical reagent
Mécanisme D'action
Cytidine-5’-triphosphate disodium salt exerts its effects primarily through its role as a substrate in RNA synthesis. It is incorporated into RNA by RNA polymerase during transcription. Additionally, it acts as a coenzyme in various biochemical reactions, including the synthesis of phospholipids and glycoproteins. The molecular targets include RNA polymerase and enzymes involved in nucleotide metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Adenosine-5’-triphosphate (ATP)
- Guanosine-5’-triphosphate (GTP)
- Uridine-5’-triphosphate (UTP)
Uniqueness
Cytidine-5’-triphosphate disodium salt is unique due to its specific role in the synthesis of cytidine-containing RNA sequences. Unlike ATP, GTP, and UTP, which are involved in various energy transfer and signaling processes, cytidine-5’-triphosphate is primarily focused on RNA synthesis and specific biochemical pathways .
Propriétés
Formule moléculaire |
C9H14N3Na2O14P3 |
|---|---|
Poids moléculaire |
527.12 g/mol |
Nom IUPAC |
disodium;[[[5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate |
InChI |
InChI=1S/C9H16N3O14P3.2Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;/q;2*+1/p-2 |
Clé InChI |
NFQMDTRPCFJJND-UHFFFAOYSA-L |
SMILES canonique |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Thioxobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13698455.png)




![8-(3,5-ditert-butylphenyl)-2,2-difluoro-5,11-diiodo-4,6,10,12-tetramethyl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaene](/img/structure/B13698472.png)

![5-[3-Fluoro-4-(1-imidazolyl)phenyl]isoxazole-3-carboxylic Acid](/img/structure/B13698488.png)

